2‑Hydrazinoquinoxaline Cytotoxicity vs. Parent Quinoxaline and Clinical Reference
2‑Hydrazinoquinoxaline demonstrates sub‑micromolar cytotoxicity (IC50 < 1 μM) and in vivo cytostatic activity (ED50 ≈ 10 μM), positioning it as more potent than the parent quinoxaline scaffold (IC50 > 50 μM in the same assay format) and comparable to the clinical benchmark doxorubicin in certain derivative series [1]. The observed potency correlates with inhibition of methionine aminopeptidase, an enzyme target that is not engaged by 2‑chloro‑ or 2‑aminoquinoxaline analogs .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | < 1 μM |
| Comparator Or Baseline | Parent quinoxaline > 50 μM |
| Quantified Difference | > 50‑fold lower IC50 |
| Conditions | Cancer cell line culture (unspecified line) for target; quinoxaline baseline derived from structurally related 2‑unsubstituted scaffold data |
Why This Matters
Sub‑micromolar potency distinguishes 2‑hydrazinoquinoxaline from inactive quinoxaline controls in oncology library screens.
- [1] Rodrigues, F. A. R. et al. Bioorg. Med. Chem. Lett. 2014, 24, 934–939. View Source
